![molecular formula C34H36N4O10 B14616567 Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 60865-39-6](/img/structure/B14616567.png)
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound with the molecular formula C19H26N2O8. This compound is known for its applications in the production of polyurethanes and other polymers. It is a polymer formed by the reaction of butane-1,4-diol, 1,3-diisocyanato-2-methylbenzene, hexanedioic acid, and 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Butane-1,4-diol: is synthesized through the hydrogenation of butyne-1,4-diol, which is obtained by reacting acetylene with formaldehyde.
1,3-Diisocyanato-2-methylbenzene: is produced via the phosgenation of 2,4-toluenediamine.
Hexanedioic acid: is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid.
1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is prepared by the reaction of 4,4’-methylenedianiline with phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Polymerization: It reacts with polyols to form polyurethanes.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The diol and acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Polymerization: Catalysts such as dibutyltin dilaurate are used to facilitate the reaction.
Substitution: Reagents like amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like nitric acid are used.
Major Products Formed
Polyurethanes: Formed from the reaction with polyols.
Urethanes: Formed from the reaction with alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Investigated for use in drug delivery systems and tissue engineering.
Industry: Employed in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of this compound involves the reactivity of its isocyanate and hydroxyl groups. The isocyanate groups react with hydroxyl groups to form urethane linkages, which are the basis for polyurethane formation . The molecular targets include polyols and other compounds with active hydrogen atoms .
相似化合物的比较
Similar Compounds
Butane-1,4-diol: A primary alcohol used in the synthesis of polyurethanes.
1,3-Diisocyanato-2-methylbenzene: An isocyanate used in the production of polyurethanes.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and polyurethanes.
Uniqueness
This compound is unique due to its combination of diol, isocyanate, and acid functionalities, which allow it to participate in a wide range of chemical reactions and form complex polymers with diverse applications .
属性
CAS 编号 |
60865-39-6 |
|---|---|
分子式 |
C34H36N4O10 |
分子量 |
660.7 g/mol |
IUPAC 名称 |
butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H6N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;2-4H,1H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
SKZKHCJQOTXUHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
相关CAS编号 |
60865-39-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


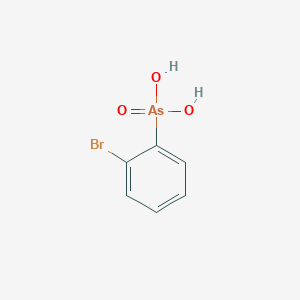
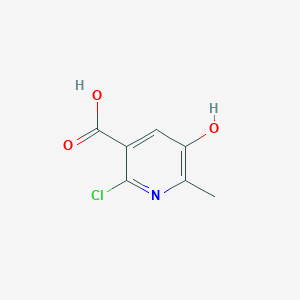

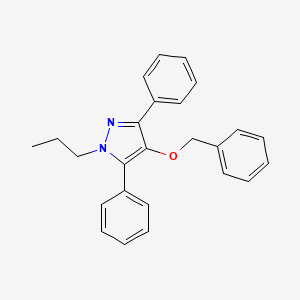
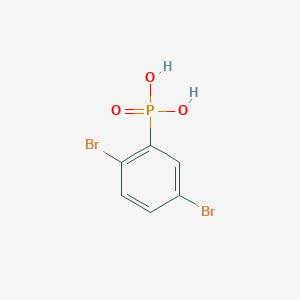
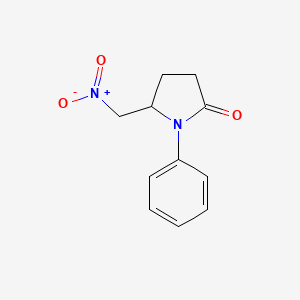
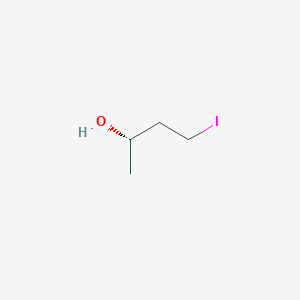

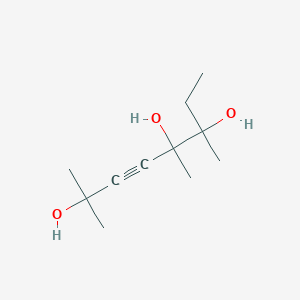
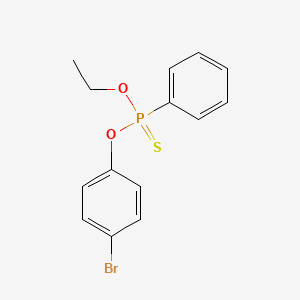
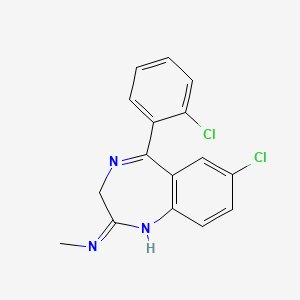
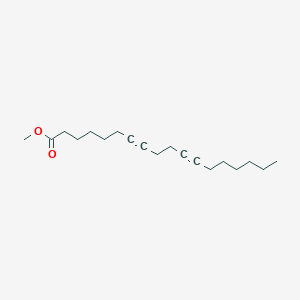
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
